methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound features a thiophene ring substituted with a naphthalene-2-amido group and a carboxylate ester, making it a unique molecule with potential biological and chemical applications.
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biological pathways due to their broad spectrum of pharmacological properties .
Pharmacokinetics
The pharmacokinetic characteristics of similar thiourea derivatives containing a 3-(methoxycarbonyl)thiophene pharmacophore were calculated and showed that all the synthesized compounds are safe to administer orally .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting a range of potential molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiophene derivative and the biomolecules it interacts with.
Cellular Effects
Other thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Other thiophene derivatives have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate typically involves the condensation of naphthalene-2-amine with thiophene-3-carboxylic acid, followed by esterification with methanol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond . The esterification step may require acidic or basic catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthalene-2-amido group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiophenes, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: A related compound with similar structural features but different biological activities.
Naphthalene-2-carboxamide: Another similar compound with a naphthalene core but lacking the thiophene ring.
Uniqueness
Methyl 2-(naphthalene-2-amido)thiophene-3-carboxylate is unique due to the combination of the thiophene ring and naphthalene-2-amido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(naphthalene-2-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c1-21-17(20)14-8-9-22-16(14)18-15(19)13-7-6-11-4-2-3-5-12(11)10-13/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAOMIXIYSLTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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